molecular formula C17H19Cl2N5O2 B2704303 Bcl6-IN-5

Bcl6-IN-5

Cat. No.: B2704303
M. Wt: 396.3 g/mol
InChI Key: NKMQWLPBEJJYCN-UHFFFAOYSA-N
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Description

BCL6-IN-5 is a small molecule inhibitor specifically designed to target the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a crucial role in the formation and maintenance of germinal centers in B cells. It is frequently overexpressed in various types of lymphomas, including diffuse large B-cell lymphoma (DLBCL), making it a significant target for therapeutic intervention .

Scientific Research Applications

BCL6-IN-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of BCL6 inhibitors.

    Biology: Employed in research to understand the role of BCL6 in cell differentiation and proliferation.

    Medicine: Investigated as a potential therapeutic agent for treating lymphomas and other cancers where BCL6 is overexpressed.

    Industry: Utilized in the development of new drugs targeting BCL6 and related pathways

Mechanism of Action

BCL6 acts as a repressor of the tumor suppressor TP53, conferring survival, protection, and maintenance of lymphoma cells . It is known to drive the self-renewal capacity of leukemia-initiating cells (LIC), with high BCL6 expression in acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and glioblastoma (GBM) associated with disease progression and treatment resistance .

Safety and Hazards

In terms of safety and hazards, BCL6 is a proto-oncogene, and its overexpression or mutation can lead to various types of cancers . Therefore, any substances that can modulate the expression or function of BCL6 need to be handled with caution.

Future Directions

Future research directions may include further investigation into the role of BCL6 in various cancers and the development of targeted therapies. For example, pharmacologic inhibition of BCL6 might provide a novel therapeutic strategy for ablation of leukemia-repopulating cells and increased responsiveness to chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCL6-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

BCL6-IN-5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can enhance or modify its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to BCL6-IN-5 include other BCL6 inhibitors such as CCT369260 and CCT373566. These compounds also target the BCL6 protein but may differ in their binding affinity, specificity, and pharmacokinetic properties .

Uniqueness

This compound is unique in its high binding affinity and specificity for the BCL6 protein. It has been optimized for sustained degradation of BCL6 in vivo, making it a potent tool for both research and therapeutic applications .

Conclusion

This compound is a significant compound in the field of cancer research and therapy, particularly for targeting BCL6 in lymphomas. Its well-defined synthetic routes, diverse chemical reactions, and broad scientific applications make it a valuable asset in both academic and industrial settings.

Properties

IUPAC Name

5-[(2,5-dichloropyrimidin-4-yl)amino]-3-(3-hydroxy-3-methylbutyl)-1-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O2/c1-17(2,26)6-7-24-13-8-10(4-5-12(13)23(3)16(24)25)21-14-11(18)9-20-15(19)22-14/h4-5,8-9,26H,6-7H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMQWLPBEJJYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1C2=C(C=CC(=C2)NC3=NC(=NC=C3Cl)Cl)N(C1=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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